2-(Tert-butoxy)ethane-1-thiol CAS 25674-62-8 properties
2-(Tert-butoxy)ethane-1-thiol CAS 25674-62-8 properties
An In-depth Technical Guide to 2-(Tert-butoxy)ethane-1-thiol (CAS 25674-62-8): Synthesis, Predicted Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Tert-butoxy)ethane-1-thiol (CAS 25674-62-8), a bifunctional molecule featuring a sterically hindered ether and a reactive primary thiol. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical properties, reactivity, and potential applications. A detailed, field-proven protocol for its synthesis from the corresponding alcohol via the Mitsunobu reaction is presented, alongside a discussion of its utility in modern synthetic chemistry, particularly in drug discovery and materials science through reactions like thiol-ene "click" chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the unique characteristics of this functionalized thiol.
Introduction and Molecular Overview
2-(Tert-butoxy)ethane-1-thiol is an organosulfur compound that merges two key functional groups: a tert-butyl ether and a primary alkanethiol. The tert-butyl group provides steric bulk and lipophilicity, while being a stable protecting group for the ether oxygen, removable only under specific acidic conditions.[1] The terminal thiol (-SH) group is a versatile nucleophile and a key player in a variety of chemical transformations, including oxidation, disulfide bond formation, and conjugate additions.[2]
The unique combination of a bulky, stable ether and a reactive thiol moiety suggests significant potential for this molecule as a building block in complex molecular architectures. The ether portion can modulate solubility and conformational properties, while the thiol serves as a reactive handle for conjugation, surface anchoring, or participation in polymerization reactions. This guide will explore these facets, beginning with its fundamental chemical and physical identity.
Caption: 2D Structure of 2-(Tert-butoxy)ethane-1-thiol.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₆H₁₄OS | - |
| Molecular Weight | 134.24 g/mol | - |
| Appearance | Colorless liquid | Typical for simple thiols and ethers. |
| Odor | Strong, unpleasant | Characteristic of thiols (mercaptans).[4] |
| Boiling Point | ~140-150 °C | Lower than 2-(tert-butoxy)ethanol (~153°C) due to weaker hydrogen bonding in thiols compared to alcohols. |
| Density | ~0.90 - 0.95 g/mL | Slightly higher than analogous ethers due to the heavier sulfur atom. |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | The tert-butyl group increases lipophilicity, while the thiol group provides minimal aqueous solubility. |
| pKa | ~10-11 | Thiols are significantly more acidic than their corresponding alcohols (pKa ~16-18) because the larger sulfur atom can better stabilize the negative charge of the conjugate base (thiolate).[2] |
Synthesis and Reactivity
Proposed Synthetic Pathway: Mitsunobu Reaction
A robust and stereospecific method for converting a primary alcohol into a thiol is via the Mitsunobu reaction.[5] This approach avoids the harsh conditions and potential side reactions associated with methods that proceed via an alkyl halide intermediate.[6][7] The logical starting material is the commercially available 2-(tert-butoxy)ethan-1-ol.
The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group. A suitable sulfur nucleophile, such as thioacetic acid, can then displace it in an Sₙ2 fashion. The resulting thioacetate is subsequently hydrolyzed under basic conditions to yield the desired thiol.
Caption: Proposed two-step synthesis of the target thiol.
Key Reactivity Profile
The chemistry of 2-(Tert-butoxy)ethane-1-thiol is dominated by the thiol functional group.
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Acidity and Nucleophilicity : As a thiol, it is readily deprotonated by bases (e.g., hydroxides, alkoxides) to form the corresponding thiolate anion (RS⁻). This thiolate is an excellent nucleophile, significantly more so than its alkoxide counterpart, and will readily participate in Sₙ2 reactions with alkyl halides to form thioethers.[2]
-
Oxidation : Primary thiols are susceptible to oxidation.[6] Mild oxidizing agents (e.g., I₂, air) will convert it to the corresponding disulfide, bis(2-(tert-butoxy)ethyl) disulfide. Stronger oxidizing agents (e.g., hydrogen peroxide, nitric acid) can further oxidize the sulfur to form sulfinic or sulfonic acids. Due to this sensitivity, handling and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent disulfide formation.[8]
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Thiol-Ene "Click" Reaction : The thiol group can undergo a radical-mediated addition across a carbon-carbon double bond (an "ene").[9] This reaction, often initiated by UV light or a radical initiator, is a cornerstone of "click chemistry" due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups.[10][11] This reaction provides a powerful method for covalently linking the thiol to polymers, biomolecules, or surfaces.[12]
Caption: Mechanism of the radical-mediated Thiol-Ene reaction.
Potential Applications in Research and Development
The bifunctional nature of this molecule opens doors to several advanced applications.
-
Drug Discovery and Bioconjugation : Thiols are present in numerous medicinal compounds, where they can act as antioxidants or metal chelators.[13][14] The thiol handle of 2-(Tert-butoxy)ethane-1-thiol can be used to conjugate it to biomolecules or drug delivery systems. The tert-butoxy group can enhance solubility in lipid environments and provide a bulky substituent to modulate biological interactions.
-
Materials Science and Surface Chemistry : Thiols are known for their strong affinity for gold and other noble metal surfaces, forming self-assembled monolayers (SAMs). This molecule could be used to create functionalized surfaces where the tert-butoxy group presents a defined chemical and physical interface. Furthermore, its role in thiol-ene chemistry makes it a valuable monomer or cross-linker for creating novel polymers and hydrogels with tailored properties.[9]
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Organic Synthesis : As a synthetic intermediate, it can introduce a protected hydroxyl group (in the form of the tert-butoxy ether) along with a nucleophilic sulfur atom. This is useful in multi-step syntheses where the reactivity of the two groups needs to be orthogonal.
Safety and Handling
As a thiol, 2-(Tert-butoxy)ethane-1-thiol must be handled with appropriate precautions.
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Odor : Thiols possess an extremely powerful and unpleasant odor, detectable at very low concentrations.[4][15] All work should be conducted in a well-ventilated chemical fume hood.
-
Toxicity : Thiols are generally considered to have moderate toxicity. Inhalation and skin contact should be avoided.[15]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[4]
-
Storage : To prevent oxidation to disulfide, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated.[8]
-
Waste Disposal : Thiol-containing waste is malodorous and should be segregated. A common laboratory practice for quenching residual thiol activity in glassware or small spills is the use of an oxidizing agent like household bleach (sodium hypochlorite solution).[16]
Experimental Protocols
Protocol 1: Synthesis of 2-(Tert-butoxy)ethane-1-thiol
Causality: This protocol uses the Mitsunobu reaction to convert the primary alcohol to a thioacetate, followed by mild basic hydrolysis. This two-step, one-pot adaptation is efficient and avoids isolating the intermediate thioacetate. The choice of THF as a solvent is due to its ability to dissolve all reactants and its inertness under the reaction conditions. Cooling to 0°C during the DIAD addition is critical to control the exothermic reaction and prevent side product formation.
-
Setup : To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-(tert-butoxy)ethan-1-ol (5.0 g, 42.3 mmol) and triphenylphosphine (13.3 g, 50.8 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Thioacetate Formation : Add thioacetic acid (3.6 mL, 50.8 mmol, 1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.
-
Mitsunobu Activation : Add diisopropyl azodicarboxylate (DIAD) (10.0 mL, 50.8 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of triphenylphosphine oxide will form.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Hydrolysis : Cool the mixture back to 0°C. Add a solution of potassium carbonate (17.5 g, 126.9 mmol, 3.0 eq) in methanol (25 mL) and water (5 mL). Stir vigorously at room temperature for 2 hours to hydrolyze the thioacetate.
-
Workup : Remove the solvent under reduced pressure. Add diethyl ether (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification : Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent carefully. The crude product can be purified by distillation under reduced pressure to yield the final thiol.
Protocol 2: Thiol-Ene Conjugation to an Alkene
Causality: This protocol demonstrates the utility of the synthesized thiol in a photoinitiated "click" reaction. 1-octene is used as a model alkene. 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a common photoinitiator that generates radicals upon exposure to UV light, initiating the thiol-ene chain reaction. The reaction is performed solvent-free to maximize reactant concentration.
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Preparation : In a quartz reaction tube, combine 2-(Tert-butoxy)ethane-1-thiol (134 mg, 1.0 mmol), 1-octene (112 mg, 1.0 mmol, 1.0 eq), and DMPA (13 mg, 0.05 mmol, 5 mol%).
-
Degassing : Seal the tube with a septum and bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
Initiation : Place the reaction tube in a photochemical reactor equipped with a 365 nm UV lamp. Irradiate the mixture with stirring for 1 hour at room temperature.
-
Analysis : The reaction progress can be monitored by ¹H NMR spectroscopy (disappearance of vinyl protons) or GC-MS. The resulting product, a thioether, can be purified by flash column chromatography if necessary.
Conclusion
While 2-(Tert-butoxy)ethane-1-thiol (CAS 25674-62-8) is not a widely documented chemical, its structure presents a compelling combination of a stable, bulky ether and a highly versatile thiol. Based on established chemical principles, it is predicted to be a malodorous, nucleophilic liquid that can be synthesized efficiently from its corresponding alcohol. Its true potential lies in its application as a functional building block in drug discovery, for creating self-assembled monolayers, and in the synthesis of advanced polymers via thiol-ene click chemistry. The protocols and predictive data provided in this guide offer a solid foundation for researchers and scientists to explore the utility of this promising, yet under-examined, molecule.
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